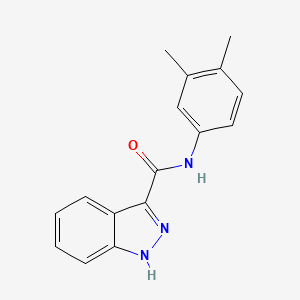

N-(3,4-dimethylphenyl)-1H-indazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions such as temperature and pressure .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity .Applications De Recherche Scientifique

Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines

- Application Summary : This research focuses on the synthesis and cyclization of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. These compounds are used as starting materials for the synthesis of a variety of heterocyclic systems, such as the pyrimidine skeleton, which is commonly found in pharmaceuticals, fungicides, and herbicides .

- Methods of Application : The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate was used to produce 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .

- Results : The combined spectral data obtained by 1H-, 13C-, 1H/13C (HETCOR) NMR and IR provided useful information about the structure of the products synthesized in this work .

Design, Synthesis and Antifungal/Insecticidal Evaluation of Novel Cinnamide Derivatives

- Application Summary : This research focuses on the design, synthesis, and evaluation of novel cinnamide derivatives, which have shown a variety of biological properties, such as nervous central system depressant, anticonvulsant, muscle relaxant, antiallergic, antineoplastic and anti-infective activities .

- Methods of Application : The research involved the synthesis of new N-aryl-β-alanines and their cyclization products .

- Results : Preliminary results showed that all the title compounds had certain fungicidal activities against seven plant pathogens at a concentration of 50 μg/mL .

Applications of 3,4-Dimethylphenylhydrazine Hydrochloride

- Application Summary : This compound is used as a reactant with ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate to produce 2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester .

- Methods of Application : The reaction will need reagent K2CO3, and the menstruum ethanol .

- Results : The product of the reaction is 2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester .

Applications of 3,4-Dimethylphenylhydrazine Hydrochloride

- Application Summary : This compound is used as a reactant with ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate to produce 2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester .

- Methods of Application : The reaction will need reagent K2CO3, and the menstruum ethanol .

- Results : The product of the reaction is 2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester .

Five Metal–Organic Frameworks from 3,4-Dimethylphenyl Substituted Imidazole Dicarboxylate

- Application Summary : This research focuses on the synthesis of five metal–organic frameworks from 3,4-dimethylphenyl substituted imidazole dicarboxylate .

- Methods of Application : The research involved the synthesis of new metal–organic frameworks using 3,4-dimethylphenyl substituted imidazole dicarboxylate .

- Results : The solid-state luminescent properties of the polymers have also been discussed .

Synthesis and Cyclizations of N-(2,3-, 3,4-Dimethylphenyl)-β-alanine Hydrochlorides

- Application Summary : This research focuses on the synthesis and cyclization of N-(2,3-, 3,4-dimethylphenyl)-β-alanine hydrochlorides .

- Methods of Application : A solution of the corresponding dimethylanilines, water, and acrylic acid was heated with stirring for 6 h at 90-100 °C .

Applications of 3,4-Dimethylphenylhydrazine Hydrochloride

- Application Summary : This compound is used as a reactant with ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate to produce 2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester .

- Methods of Application : The reaction will need reagent K2CO3, and the menstruum ethanol .

- Results : The product of the reaction is 2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester .

Five Metal–Organic Frameworks from 3,4-Dimethylphenyl Substituted Imidazole Dicarboxylate

- Application Summary : This research focuses on the synthesis of five metal–organic frameworks from 3,4-dimethylphenyl substituted imidazole dicarboxylate .

- Methods of Application : The research involved the synthesis of new metal–organic frameworks using 3,4-dimethylphenyl substituted imidazole dicarboxylate .

- Results : The solid-state luminescent properties of the polymers have also been discussed .

Synthesis and Cyclizations of N-(2,3-, 3,4-Dimethylphenyl)-β-alanine Hydrochlorides

- Application Summary : This research focuses on the synthesis and cyclization of N-(2,3-, 3,4-dimethylphenyl)-β-alanine hydrochlorides .

- Methods of Application : A solution of the corresponding dimethylanilines, water, and acrylic acid was heated with stirring for 6 h at 90-100 °C .

- Results : The product of the reaction is N-Carboxyethyl-N-(2,3- and 3,4-dimethylphenyl)-β-alanine hydrochlorides .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(3,4-dimethylphenyl)-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-10-7-8-12(9-11(10)2)17-16(20)15-13-5-3-4-6-14(13)18-19-15/h3-9H,1-2H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQYDUGXAYXUMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=NNC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylphenyl)-1H-indazole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1,3-Oxazol-2-yl)methyl]piperazine dihydrochloride](/img/structure/B2734706.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2734708.png)

![5-(5-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B2734709.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2734711.png)

![3-oxo-N-(m-tolyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2734714.png)

![N-(2,5-dimethylphenyl)-2-(2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B2734716.png)

![5-chloro-3-isobutylbenzo[d]oxazol-2(3H)-one](/img/structure/B2734720.png)

![3,5-dimethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2734725.png)